![molecular formula C16H27P B14284712 Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 158748-69-7](/img/structure/B14284712.png)
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- is a tertiary phosphine compound characterized by the presence of a phosphine group attached to a methyl group and a phenyl ring substituted with three isopropyl groups. This compound is known for its applications in various chemical reactions, particularly in catalysis and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form complexes used in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are valuable intermediates in various chemical processes and applications.
科学研究应用
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the synthesis of fine chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- involves its ability to act as a nucleophile and coordinate with metal centers. The phosphine group donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. This coordination can activate substrates and promote the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- tert-ButylBrettPhos
- Methylenebis[(2,4,6-triisopropylphenyl)phosphine]
Uniqueness
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and coordination behavior, making it a valuable ligand in catalysis and a versatile reagent in organic synthesis.
属性
CAS 编号 |
158748-69-7 |
|---|---|
分子式 |
C16H27P |
分子量 |
250.36 g/mol |
IUPAC 名称 |
methyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C16H27P/c1-10(2)13-8-14(11(3)4)16(17-7)15(9-13)12(5)6/h8-12,17H,1-7H3 |
InChI 键 |
ZCHULNFSBXALBE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)PC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



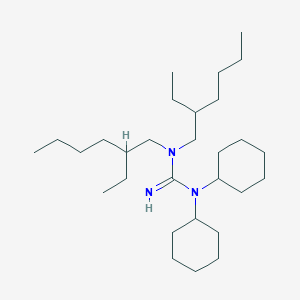
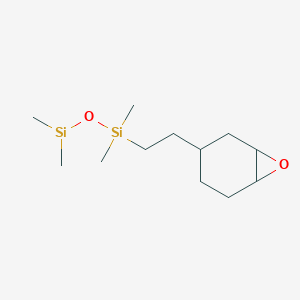
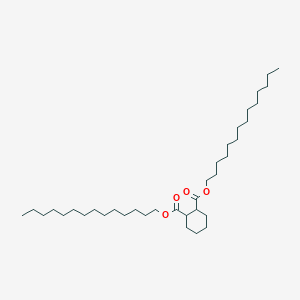
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
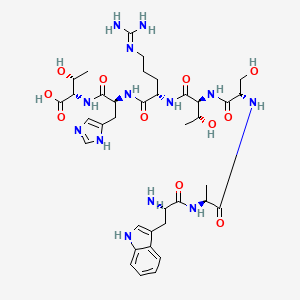

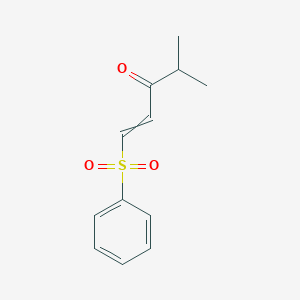
![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)
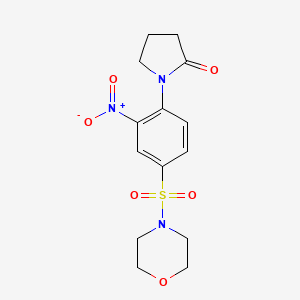
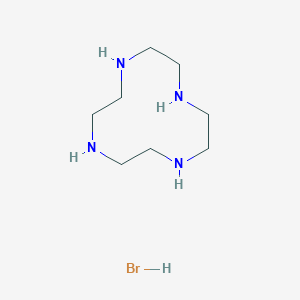
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
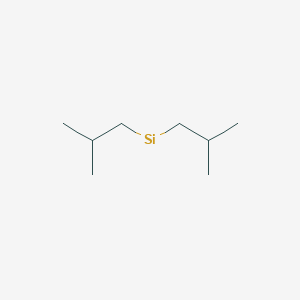
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
